Cas no 122885-30-7 (4,5-Hexadienoic acid, 2-amino-, methyl ester)

4,5-Hexadienoic acid, 2-amino-, methyl ester is a versatile organic compound. This methyl ester offers improved stability and solubility compared to the corresponding carboxylic acid. It exhibits excellent reactivity in various synthetic pathways, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. Its unique structural features enable selective functionalization, providing a wide range of applications in the chemical industry.
4,5-Hexadienoic acid, 2-amino-, methyl ester structure
122885-30-7 structure
商品名:4,5-Hexadienoic acid, 2-amino-, methyl ester
CAS番号:122885-30-7
MF:C7H11NO2
メガワット:141.167742013931
CID:5851007
PubChem ID:10943011

4,5-Hexadienoic acid, 2-amino-, methyl ester 化学的及び物理的性質

名前と識別子

    • 4,5-Hexadienoic acid, 2-amino-, methyl ester
    • Methyl 2-aminohexa-4,5-dienoate
    • 122885-30-7
    • AKOS006360570
    • EN300-7638370
    • インチ: 1S/C7H11NO2/c1-3-4-5-6(8)7(9)10-2/h4,6H,1,5,8H2,2H3
    • InChIKey: WMVVIHWFTYRAHM-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C(N)CC=C=C

計算された属性

  • せいみつぶんしりょう: 141.078978594g/mol
  • どういたいしつりょう: 141.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • 密度みつど: 0.971±0.06 g/cm3(Predicted)
  • ふってん: 173.6±25.0 °C(Predicted)
  • 酸性度係数(pKa): 7.25±0.33(Predicted)

4,5-Hexadienoic acid, 2-amino-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7638370-1.0g
methyl 2-aminohexa-4,5-dienoate
122885-30-7 95%
1.0g
$1686.0 2024-05-22
Enamine
EN300-7638370-5.0g
methyl 2-aminohexa-4,5-dienoate
122885-30-7 95%
5.0g
$4890.0 2024-05-22
Enamine
EN300-7638370-0.1g
methyl 2-aminohexa-4,5-dienoate
122885-30-7 95%
0.1g
$1484.0 2024-05-22
Enamine
EN300-7638370-10.0g
methyl 2-aminohexa-4,5-dienoate
122885-30-7 95%
10.0g
$7250.0 2024-05-22
Enamine
EN300-7638370-0.5g
methyl 2-aminohexa-4,5-dienoate
122885-30-7 95%
0.5g
$1619.0 2024-05-22
Enamine
EN300-7638370-2.5g
methyl 2-aminohexa-4,5-dienoate
122885-30-7 95%
2.5g
$3304.0 2024-05-22
Enamine
EN300-7638370-0.25g
methyl 2-aminohexa-4,5-dienoate
122885-30-7 95%
0.25g
$1551.0 2024-05-22
Enamine
EN300-7638370-0.05g
methyl 2-aminohexa-4,5-dienoate
122885-30-7 95%
0.05g
$1417.0 2024-05-22

4,5-Hexadienoic acid, 2-amino-, methyl ester 関連文献

4,5-Hexadienoic acid, 2-amino-, methyl esterに関する追加情報

Introduction to 4,5-Hexadienoic acid, 2-amino-, methyl ester (CAS No: 122885-30-7)

4,5-Hexadienoic acid, 2-amino-, methyl ester, with the chemical identifier CAS No 122885-30-7, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and biochemistry. This compound, characterized by its unique molecular structure, exhibits a blend of functionalities that make it a promising candidate for various applications in drug development and biochemical research. The presence of both carboxylic acid and amino groups, along with the methyl ester moiety, provides a versatile platform for further chemical modifications and biological investigations.

The molecular structure of 4,5-Hexadienoic acid, 2-amino-, methyl ester consists of a hexadienoic backbone with an amino substituent at the 2-position and a methyl ester group at the terminal carboxyl position. This arrangement contributes to its reactivity and potential biological activity. The compound's ability to participate in various chemical reactions, such as condensation, cyclization, and oxidation, makes it a valuable intermediate in synthetic chemistry. Additionally, its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, which is particularly relevant in drug delivery systems and biomimetic interfaces.

In recent years, there has been growing interest in exploring the pharmacological properties of 4,5-Hexadienoic acid, 2-amino-, methyl ester. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The amino group at the 2-position can potentially form hydrogen bonds with biological targets, while the carboxylic acid and methyl ester groups can engage in various interactions depending on the environment. These characteristics make it a suitable candidate for developing novel therapeutic agents targeting conditions such as arthritis, inflammation-related diseases, and even certain types of cancer.

One of the most intriguing aspects of 4,5-Hexadienoic acid, 2-amino-, methyl ester is its potential role in modulating cellular signaling pathways. Research has shown that derivatives of hexadienoic acids can influence the activity of transcription factors and other key proteins involved in cell proliferation and differentiation. The compound's ability to interact with these targets suggests that it could be used to develop treatments for diseases characterized by uncontrolled cell growth or impaired differentiation. Furthermore, its structural similarity to naturally occurring fatty acids may allow it to mimic or enhance the effects of these endogenous molecules.

The synthesis of 4,5-Hexadienoic acid, 2-amino-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation, Grignard reactions, and transesterification are commonly employed to construct the desired molecular framework. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for verifying the structural integrity of the compound at each synthetic stage. These methods provide detailed insights into the compound's molecular structure and purity.

In terms of biological activity, preliminary studies have highlighted the potential of 4,5-Hexadienoic acid, 2-amino-, methyl ester as an anti-inflammatory agent. In vitro experiments have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This effect is attributed to its interaction with inflammatory signaling pathways involving nuclear factor kappa B (NF-κB). By modulating these pathways, the compound may help alleviate symptoms associated with chronic inflammatory conditions.

The compound's stability under various conditions is another critical aspect that has been extensively studied. 4,5-Hexadienoic acid, 2-amino-, methyl ester exhibits good stability under controlled storage conditions but may degrade when exposed to extreme temperatures or acidic environments. Understanding these stability profiles is crucial for optimizing its formulation and ensuring its efficacy in pharmaceutical applications. Researchers have also explored methods to enhance its stability through protective coatings or encapsulation techniques.

The potential applications of 4,5-Hexadienoic acid, 2-amino-, methyl ester extend beyond drug development into areas such as materials science and biotechnology. Its unique chemical properties make it a suitable candidate for designing novel polymers and coatings with enhanced functionality. For instance, derivatives of this compound could be used to create biodegradable materials or surface-modified nanoparticles for drug delivery purposes.

Recent advancements in computational chemistry have also facilitated the exploration of 4,5-Hexadienoic acid, 2-amino-, methyl ester's potential applications through molecular modeling and simulations. These computational approaches allow researchers to predict how the compound interacts with biological targets at an atomic level. This information is invaluable for designing modified versions of the molecule that may enhance its potency or selectivity while minimizing side effects.

The safety profile of 4,5-Hexadienoic acid, 2-amino-, methyl ester is another important consideration in its development as a pharmaceutical agent. While preliminary studies suggest that it is well-tolerated at moderate doses, further toxicological assessments are necessary to evaluate its long-term effects。 Animal models are commonly used to assess acute toxicity,chronic exposure risks,and potential carcinogenicity。 These studies provide critical data for determining safe dosage ranges and identifying any adverse effects that may need to be addressed before human clinical trials.

The regulatory landscape for new pharmaceutical compounds like 4,5-Hexadienoic acid,2-amino-,methyl ester is stringent,requiring rigorous testing and approval processes before they can be commercialized。 Regulatory agencies such as the U.S.FoodandDrugAdministration (FDA)andtheEuropeanMedicinesAgency (EMA) impose strict guidelines on drug development,ensuring that new compounds are both safeandeffective。 Companies investing in this area must navigate complex regulatory requirements while conducting their research。

In conclusion,4,5-Hexadienoicacid,2-amino-,methylester(CASNo:122885-30-7)isamultifunctionalorganiccompoundwithsignificantpotentialinmedicinalchemistryandbiotechnology。Itsuniquestructuralfeaturesandbiologicalactivitiesmakeitattractivefordevelopingnoveltherapeutics targetinginflammatorydiseases,cancer,andotherhealthconditions。Whilefurtherresearchisneededtofullyelucidateitsapplicationsandsafetyprofile,thesepreliminaryfindingssuggestthatthiscompoundholdsgreatpromiseforfuturemedicalapplications。

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